molecular formula C16H11Cl2N3OS B2894987 4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine CAS No. 338772-29-5

4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine

Cat. No.: B2894987
CAS No.: 338772-29-5
M. Wt: 364.24
InChI Key: UUDMVIMMEVTSAD-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes. This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-7-2-3-8-19-12)21-16(13)23-14-10(17)5-4-6-11(14)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDMVIMMEVTSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
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4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
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4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
Reactant of Route 4
4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
Reactant of Route 5
4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
Reactant of Route 6
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4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine

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